5-fluoro-1H-indole-3-carbonitrile
Overview
Description
5-fluoro-1H-indole-3-carbonitrile: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-fluoroindole with cyanogen bromide under basic conditions to form the desired product . Another approach involves the use of 5-fluoro-1H-indole-3-carboxaldehyde as a starting material, which undergoes a reaction with a suitable nitrile source, such as malononitrile, under acidic or basic conditions .
Industrial Production Methods: Industrial production of 5-fluoro-1H-indole-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom in 5-fluoro-1H-indole-3-carbonitrile can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Oxidation Reactions: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Major Products:
- Substituted indole derivatives
- Indole-3-carboxylic acid derivatives
- Primary amines
Scientific Research Applications
Chemistry: 5-fluoro-1H-indole-3-carbonitrile is used as a building block in the synthesis of various biologically active compounds.
Biology and Medicine: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
5-fluoroindole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1H-indole-3-carbonitrile: Lacks the fluorine atom, which reduces its binding affinity to certain molecular targets.
5-fluoro-1H-indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness: 5-fluoro-1H-indole-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which enhance its chemical reactivity and binding affinity. These features make it a valuable compound in the synthesis of biologically active molecules and in various scientific research applications .
Properties
IUPAC Name |
5-fluoro-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJRYRXFDXWPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409462 | |
Record name | 5-fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-15-8 | |
Record name | 5-fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.